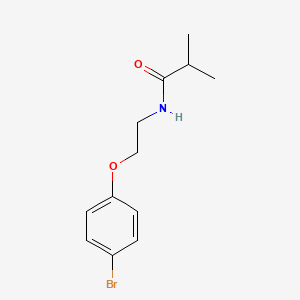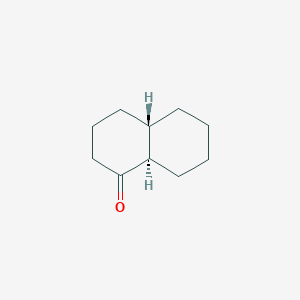
2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester is a chemical compound with the molecular formula C11H9F3O2. It is also known as (E)-3-(2-(trifluoromethyl)phenyl)acrylate. This compound is characterized by its trifluoromethyl group attached to the phenyl ring and its ester functional group derived from phenylmethyl alcohol.
Synthetic Routes and Reaction Conditions:
Esterification Reaction: The compound can be synthesized through the esterification of 2-(trifluoromethyl)benzoic acid with phenylmethyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Cross-Coupling Reactions: Another method involves the use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the phenylmethyl group is coupled with a trifluoromethyl-substituted halobenzene.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale esterification reactions under controlled conditions to ensure high yield and purity. The reaction is carried out in a reactor vessel equipped with temperature control and efficient mixing to facilitate the reaction.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl group to a less electronegative group.
Substitution: Substitution reactions can occur at the aromatic ring, replacing hydrogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various electrophilic and nucleophilic substitution reagents can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Trifluoromethylbenzoic acid derivatives.
Reduction: Reduced trifluoromethyl compounds.
Substitution: Substituted phenylmethyl esters.
科学的研究の応用
2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological systems.
Medicine: It is explored for its potential therapeutic properties, including its use in drug design and development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively. It may interact with enzymes or receptors, modulating their activity and leading to biological effects.
類似化合物との比較
2-Propenoic acid, 3-(trifluoromethyl)-, methyl ester: This compound differs in the position of the trifluoromethyl group on the aromatic ring.
2-Propenoic acid, 2-(trifluoromethyl)-, ethyl ester: This compound has an ethyl group instead of a phenylmethyl group.
Uniqueness: 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester is unique due to its specific trifluoromethyl and phenylmethyl groups, which confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
benzyl 2-(trifluoromethyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O2/c1-8(11(12,13)14)10(15)16-7-9-5-3-2-4-6-9/h2-6H,1,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITGAGFGAPXSEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)OCC1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435693 |
Source


|
| Record name | 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111339-17-4 |
Source


|
| Record name | 2-Propenoic acid, 2-(trifluoromethyl)-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-((1-Methyl-1H-pyrazol-4-yl)methyl)-2,7-diazaspiro[4.5]decane](/img/structure/B8048719.png)
![2,7-Diazaspiro[4.5]decan-7-yl(thiophen-2-yl)methanone](/img/structure/B8048721.png)
![(10R,12S)-N-[(3S,9S,11R,18S,20R,21R,24S,25S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-10,12-dimethyltetradecanamide](/img/structure/B8048722.png)









